
N-(2,2-diethoxyethyl)-1-(methylsulfonyl)azetidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2-diethoxyethyl)-1-(methylsulfonyl)azetidine-3-carboxamide, also known as MS-245, is a small molecule inhibitor that has shown promising results in scientific research studies. MS-245 is a potent and selective inhibitor of the protein-protein interaction between the transcription factor c-Myc and its binding partner Max. This interaction is critical for the growth and survival of cancer cells, and MS-245 has been shown to inhibit the growth of a wide range of cancer cell lines.
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Arylsulfonamides and Azetidine-2,4-diones
N-(2,2-diethoxyethyl)-1-(methylsulfonyl)azetidine-3-carboxamide plays a role in the synthesis of arylsulfonamides through the reaction with acetylenecarboxylates and arylsulfonyl isocyanate. This reaction pattern also leads to the formation of azetidine-2,4-dione derivatives, showcasing its versatility in organic synthesis (Alizadeh & Rezvanian, 2008).
2. Antidepressant and Nootropic Agents
This compound is used in the synthesis of Schiff’s bases and 2-azetidinones, showing potential as antidepressant and nootropic agents. It's involved in the synthesis process that leads to compounds exhibiting significant activity in treating depression and enhancing cognitive functions (Thomas, Nanda, Kothapalli & Hamane, 2016).
3. Phototransformation in Water
This compound is also involved in the study of photodegradation, particularly in the context of sulfonylurea herbicides in water. This research is crucial in understanding the environmental impact and breakdown products of such compounds (Pinna, Zema, Gessa & Pusino, 2007).
4. Anionic Polymerization
The compound is used in anionic polymerization processes, such as the polymerization of N-(methanesulfonyl)azetidine. This is significant in materials science, especially for creating polymers with unique properties (Reisman, Rowe, Jefcoat & Rupar, 2020).
5. Inhibitors of 11beta-Hydroxysteroid Dehydrogenase
Research has shown that derivatives of this compound can act as potent inhibitors of the 11beta-hydroxysteroid dehydrogenase enzyme. This is particularly relevant in the development of novel antidiabetic drugs (Barf et al., 2002).
6. Electrophysiological Activity in Cardiac Health
This compound is involved in the synthesis of N-substituted imidazolylbenzamides, which are studied for their electrophysiological activity in cardiac health. These compounds show potential as selective class III agents for treating arrhythmias (Morgan et al., 1990).
Eigenschaften
IUPAC Name |
N-(2,2-diethoxyethyl)-1-methylsulfonylazetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O5S/c1-4-17-10(18-5-2)6-12-11(14)9-7-13(8-9)19(3,15)16/h9-10H,4-8H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYPCVFMPFVSJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)C1CN(C1)S(=O)(=O)C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2724400.png)
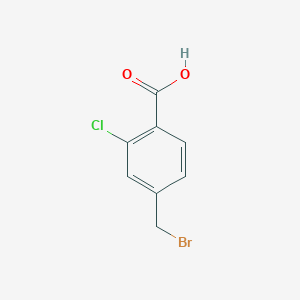
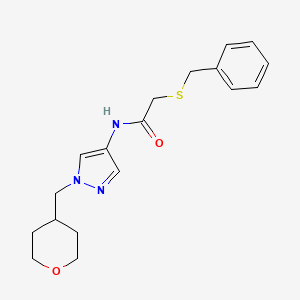
![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}hexanamide](/img/structure/B2724406.png)

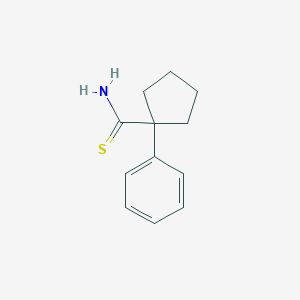
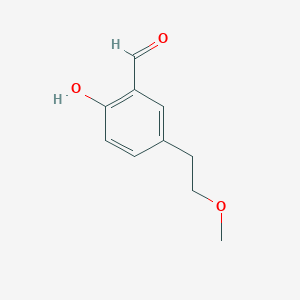
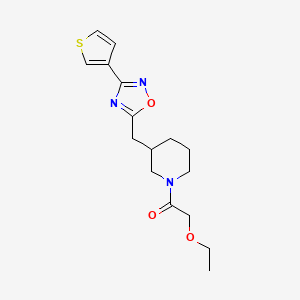

![2-butyl-5-methyl-6-pyridin-3-yl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-b]pyridine](/img/structure/B2724417.png)



